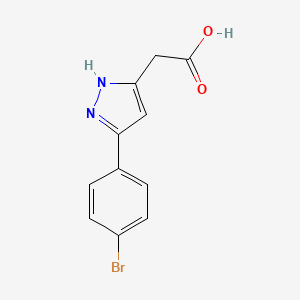
2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid is an organic compound that features a bromophenyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, leading to the formation of the pyrazole core.
Acetic acid attachment:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the acetic acid moiety.
Esterification and Hydrolysis: The acetic acid group can form esters with alcohols, which can be hydrolyzed back to the acid.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid.
Hydrolysis: Aqueous base or acid under reflux conditions.
Major Products
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Esters: Formed through esterification of the acetic acid group.
Applications De Recherche Scientifique
2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic acid: Similar structure but lacks the pyrazole ring.
5-Phenyl-1H-pyrazole-3-acetic acid: Similar structure but lacks the bromine atom.
Uniqueness
2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid is unique due to the presence of both the bromophenyl group and the pyrazole ring, which can confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H9BrN2O2 |
|---|---|
Poids moléculaire |
281.10 g/mol |
Nom IUPAC |
2-[3-(4-bromophenyl)-1H-pyrazol-5-yl]acetic acid |
InChI |
InChI=1S/C11H9BrN2O2/c12-8-3-1-7(2-4-8)10-5-9(13-14-10)6-11(15)16/h1-5H,6H2,(H,13,14)(H,15,16) |
Clé InChI |
ACWIUHUNPRAUSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNC(=C2)CC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B15055019.png)
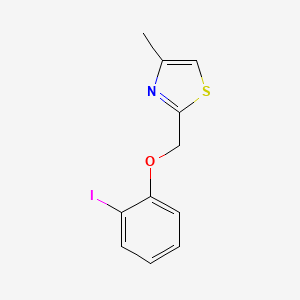
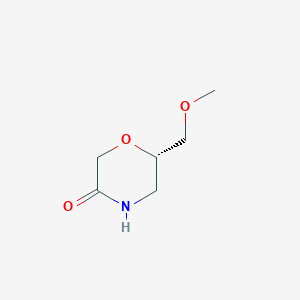
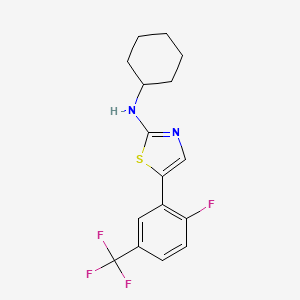

![6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine](/img/structure/B15055036.png)
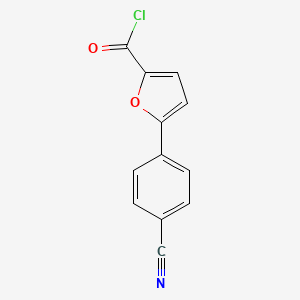
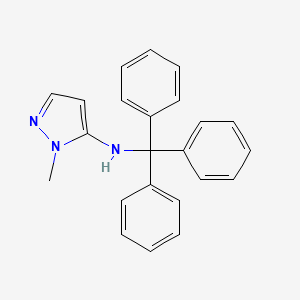
![3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15055048.png)
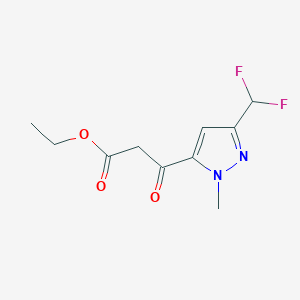
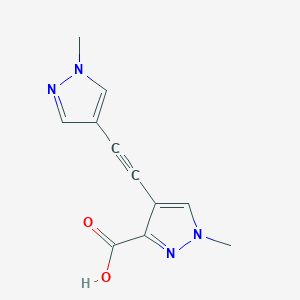
![3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B15055068.png)
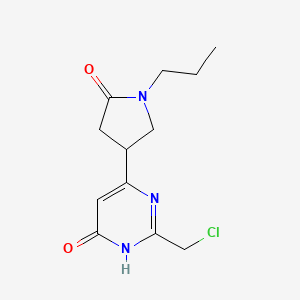
![4-Chloro-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15055093.png)
